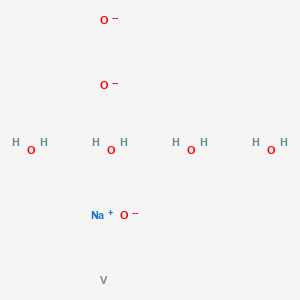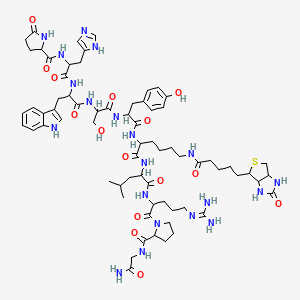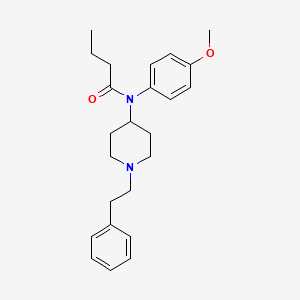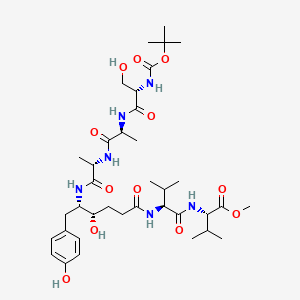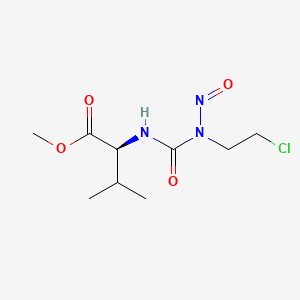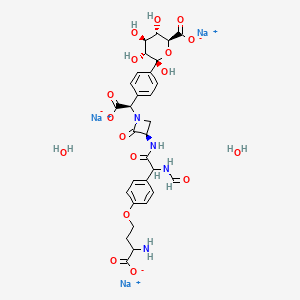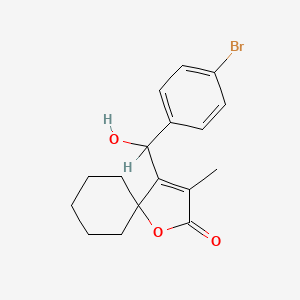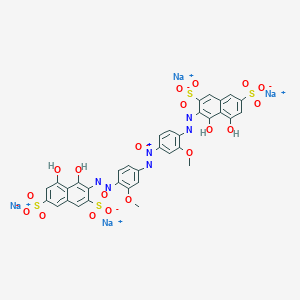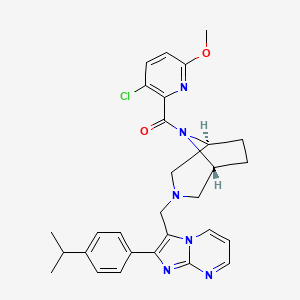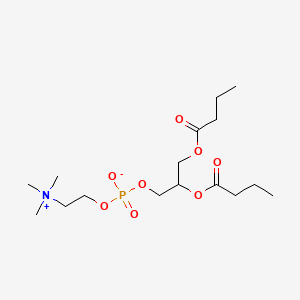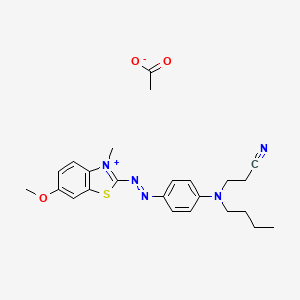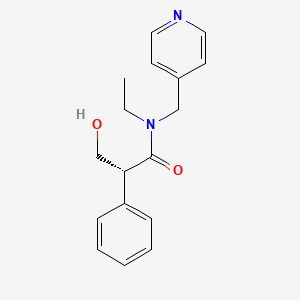
Tropicamide, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tropicamide, ®- is a synthetic tertiary amine antimuscarinic compound primarily used in ophthalmology. It is known for its ability to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which are essential for comprehensive eye examinations and certain ocular procedures .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tropicamide involves several steps:
Starting Materials: 3-hydroxy-2-phenylpropionic acid and toluene.
Reaction Steps:
Industrial Production Methods
Industrial production methods for tropicamide typically follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Tropicamide undergoes various chemical reactions, including:
Oxidation: Tropicamide can be oxidized under specific conditions, although this is not commonly employed in its typical applications.
Reduction: Reduction reactions are less common for tropicamide due to its stable structure.
Substitution: Tropicamide can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce different functional groups .
科学的研究の応用
Tropicamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Biology: Employed in studies involving muscarinic receptors and their role in physiological processes.
Medicine: Widely used in ophthalmology for diagnostic procedures, such as dilated fundus examinations and preoperative preparations
Industry: Utilized in the production of ophthalmic solutions and other pharmaceutical formulations
作用機序
Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye. This inhibition prevents the contraction of the pupillary sphincter muscle and the ciliary muscle, leading to pupil dilation and paralysis of accommodation. The onset of action is rapid, with effects typically observed within 10-15 minutes and lasting for several hours .
類似化合物との比較
Similar Compounds
Atropine: A longer-acting mydriatic agent with a similar mechanism of action but a longer duration of effect.
Cyclopentolate: Another antimuscarinic agent used for mydriasis and cycloplegia, with a shorter duration compared to atropine but longer than tropicamide.
Homatropine: Similar to atropine but with a shorter duration of action.
Uniqueness of Tropicamide
Tropicamide is unique due to its rapid onset and relatively short duration of action, making it ideal for diagnostic procedures where temporary pupil dilation is required. Its safety profile and effectiveness in various patient populations further enhance its clinical utility .
特性
CAS番号 |
92934-63-9 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
(2R)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m0/s1 |
InChIキー |
BGDKAVGWHJFAGW-INIZCTEOSA-N |
異性体SMILES |
CCN(CC1=CC=NC=C1)C(=O)[C@@H](CO)C2=CC=CC=C2 |
正規SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


